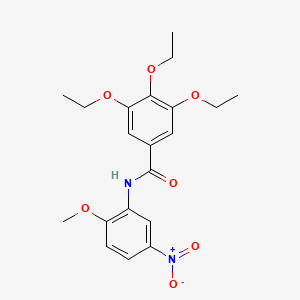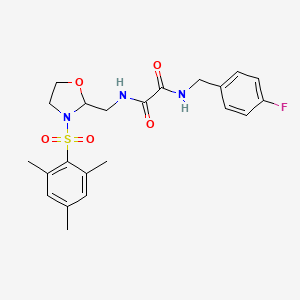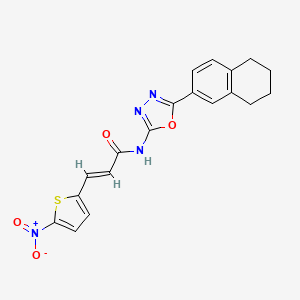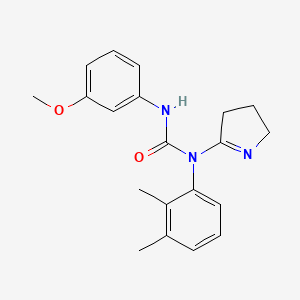![molecular formula C17H11ClN2O2S3 B2595050 N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide CAS No. 946358-61-8](/img/structure/B2595050.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a sulfonamide group
Mechanism of Action
Target of Action
tuberculosis . The target of these compounds is often DprE1, a crucial enzyme involved in the cell wall biosynthesis of M. tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of M. tuberculosis, the inhibition of DprE1 disrupts the cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide, like other benzothiazole derivatives, affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
It is mentioned that admet calculations showed a favourable pharmacokinetic profile for synthesized benzothiazole derivatives . This suggests that these compounds may have good absorption, distribution, metabolism, and excretion properties, which could impact their bioavailability.
Result of Action
tuberculosis . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, benzothiazole derivatives have been reported to exhibit inhibitory effects against M. tuberculosis . The nature of these interactions often involves the formation of bonds between the compound and the active sites of the enzymes or proteins, leading to changes in their function .
Cellular Effects
The effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide on cells and cellular processes are diverse. It has been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain benzothiazole derivatives have been found to inhibit the proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, benzothiazole derivatives have been found to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Dosage Effects in Animal Models
The effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide vary with different dosages in animal models. While specific studies on this compound are limited, benzothiazole derivatives have been studied for their effects in animal models . These studies often observe threshold effects and potential toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the synthesis of the benzothiazole core, which can be achieved through the condensation of o-aminothiophenol with various aldehydes . The thiophene ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 2-arylbenzothiazoles
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide is unique due to its combination of a benzothiazole moiety, a thiophene ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S3/c18-15-9-10-16(24-15)25(21,22)20-12-6-2-1-5-11(12)17-19-13-7-3-4-8-14(13)23-17/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUSSCJHMSDALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2594967.png)

![2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2594970.png)


![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2594978.png)

![2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone](/img/structure/B2594980.png)

![4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole](/img/structure/B2594983.png)

![5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2594987.png)
![N-[4-(4-bromophenyl)oxan-4-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2594988.png)
![2-(1H-indol-3-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2594989.png)
